molecular formula C18H13N3O5S B2554811 methyl 5-((2-oxo-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)furan-2-carboxylate CAS No. 1396633-74-1

methyl 5-((2-oxo-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)furan-2-carboxylate

Cat. No.: B2554811
CAS No.: 1396633-74-1
M. Wt: 383.38
InChI Key: DWDDLGHALHUDII-UHFFFAOYSA-N
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Description

The compound "methyl 5-((2-oxo-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)furan-2-carboxylate" is a heterocyclic molecule featuring a pyridine core substituted with a 1,2,4-oxadiazole-thiophene moiety and a methyl-linked furan-2-carboxylate group. The pyridine ring is functionalized at the 2-position with an oxo group, forming a lactam-like structure, while the 3-position hosts the 1,2,4-oxadiazole ring conjugated to a thiophen-3-yl group.

Properties

IUPAC Name

methyl 5-[[2-oxo-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S/c1-24-18(23)14-5-4-12(25-14)9-21-7-2-3-13(17(21)22)16-19-15(20-26-16)11-6-8-27-10-11/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDDLGHALHUDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several analogues documented in the evidence, enabling comparisons of physicochemical properties, synthetic pathways, and functional group interactions.

Table 1: Key Comparative Data
Compound Name / ID Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Spectral Data (NMR, IR, MS)
Target Compound Not reported Not available Pyridine-lactam, 1,2,4-oxadiazole, thiophene, furan-carboxylate Not available
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-tetrahydropyridine-3-carboxylate ~497.5 (calc.) 159–152 Tetrahydropyridine, tosyl, thiophen-3-yl 1H NMR (δ 7.45–2.30), IR: 1720 cm⁻¹ (C=O)
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate 560.2 (M+1) 227–230 Chromenone, pyrazolopyrimidine, thiophene-carboxylate MS: m/z 560.2
3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole 229.3 (calc.) Not reported 1,2,4-oxadiazole, thiophene, phenyl Not available

Key Observations

Functional Group Influence on Melting Points: The target compound’s furan-carboxylate group likely increases polarity compared to the phenyl and tosyl groups in the analogue.

Synthetic Strategies :

  • The compound was synthesized via enantioselective methods with column chromatography purification, highlighting challenges in isolating stereoisomers of pyridine derivatives . The compound employed Suzuki-Miyaura coupling (using thiophen-3-ylboronic acid), suggesting that similar palladium-catalyzed cross-coupling could be applicable for introducing the thiophene-oxadiazole moiety in the target compound .

Spectroscopic Signatures :

  • The IR carbonyl stretch at 1720 cm⁻¹ in corresponds to ester and lactam C=O groups, which would also be present in the target compound. The absence of reported NMR data for the target complicates direct comparison, but the thiophene protons in (δ 7.45–6.90) and (implicit in MS data) suggest distinct electronic environments depending on substitution patterns.

Bioisosteric Potential: The 1,2,4-oxadiazole group in the target compound and the analogue serves as a bioisostere for ester or amide groups, enhancing metabolic stability. The thiophene ring’s electron-rich nature may improve π-π stacking in protein binding compared to phenyl substituents .

Research Findings and Limitations

  • Data Gaps: No direct biological or solubility data for the target compound are available in the evidence. Comparisons rely on structural extrapolation.
  • Thermal Stability: The higher melting point of the compound (227–230°C vs. 159–152°C for ) suggests that fused aromatic systems (e.g., chromenone) enhance stability compared to saturated pyridine derivatives.
  • Synthetic Feasibility : The target compound’s synthesis would likely require multi-step protocols, including oxadiazole ring formation (via cyclization of amidoximes) and Suzuki coupling for thiophene introduction, as seen in .

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